2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves the reaction of pyridin-4-ylmethanone with 3-(pyrimidin-2-yloxy)piperidine under specific conditions. One common method includes the use of Grignard reagents and molecular shape considerations to achieve the desired product . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanol, while reduction could produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cyclin-dependent kinases (CDKs).
Uniqueness
2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine stands out due to its unique combination of pyridine and pyrimidine rings, which confer specific binding properties and biological activities. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-4-8-16-9-5-12)19-10-1-3-13(11-19)21-15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRKALESQZZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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